molecular formula C22H18ClN3O3S B2502362 N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide CAS No. 900005-23-4

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2502362
CAS No.: 900005-23-4
M. Wt: 439.91
InChI Key: CUJWTJXSIGLWDA-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide (CAS 900005-23-4) is a high-purity benzothiazole derivative supplied for research and development applications. This compound has a molecular formula of C22H18ClN3O3S and a molecular weight of 439.91 . The benzothiazole core structure is a privileged scaffold in medicinal chemistry, known for conferring significant biological activity to molecules . Specifically, compounds based on the benzothiazole skeleton have demonstrated a wide spectrum of pharmacological properties in scientific research, including potent anti-tubercular activity against Mycobacterium tuberculosis . The structure-activity relationship (SAR) of similar benzothiazole amides is a key area of investigation for developing new therapeutic agents . The presence of both benzothiazole and pyridine rings in this single molecule is of particular interest, as these are among the most frequently occurring heterocyclic building blocks in modern drug discovery . This product is provided with a guaranteed purity of 95% or higher and is intended for use in laboratory research only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-28-17-10-5-8-15(20(17)29-2)21(27)26(13-14-7-3-4-12-24-14)22-25-19-16(23)9-6-11-18(19)30-22/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJWTJXSIGLWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and 4-chlorobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation of the hydroxyl groups on the benzene ring using methyl iodide and a base such as potassium carbonate.

    Attachment of Pyridin-2-ylmethyl Group: The final step involves the coupling of the benzothiazole derivative with pyridin-2-ylmethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases like tuberculosis and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For instance, it may inhibit the activity of topoisomerases, which are essential for DNA replication and repair, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule and are analyzed based on substituents, molecular properties, and reported biological activities:

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

  • Structure : Differs by having two chlorine atoms (positions 4 and 5) on the benzothiazole ring and 3,5-dimethoxy substituents on the benzamide.
  • Research Context: Isolated from P.

N-(4-Chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide

  • Structure: Features a 4-cyano group on the benzamide and a pyridin-3-ylmethyl substituent instead of pyridin-2-ylmethyl.
  • Molecular Weight : 404.9 g/mol (C₂₁H₁₃ClN₄OS), lighter than the target compound due to the absence of methoxy groups and a smaller pyridine substituent .

[18F]Fallypride and [11C]Raclopride

  • Structures :
    • [18F]Fallypride : Contains a fluoropropyl chain and allylpyrrolidinyl group.
    • [11C]Raclopride : Features a hydroxy group and ethylpyrrolidinyl substituent.
  • Applications : Both are dopamine D2/D3 receptor antagonists used in positron emission tomography (PET) imaging. Their benzamide cores enable high receptor affinity, but the target compound’s chlorobenzothiazole moiety may confer distinct selectivity .

N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide Hydrochloride

  • Structure: Includes a dual benzothiazole-carboxamide framework and a dimethylaminopropyl chain.
  • Molecular Weight : 565.53 g/mol (C₂₅H₂₆Cl₂N₄O₃S₂), significantly higher due to the additional benzothiazole ring and sulfamoyl group .
  • Research Insight : Such compounds are often explored for kinase inhibition or antimicrobial activity , but the target molecule’s pyridine and methoxy groups may alter its mechanism .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The chlorine atom on the benzothiazole and methoxy groups on the benzamide may enhance lipophilicity and receptor binding, but empirical data are lacking.
  • Therapeutic Potential: Analogous compounds (e.g., [18F]fallypride) suggest utility in neurology, but the target molecule’s unlabeled form requires further evaluation for non-imaging applications .
  • Synthetic Challenges : Complex substituents (e.g., pyridin-2-ylmethyl) may complicate synthesis, as seen in the sparse literature on scalable routes .

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

IUPAC Name: this compound
Molecular Formula: C17H17ClN2O3S
Molecular Weight: 364.84 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-1,3-benzothiazole with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The pyridine moiety is introduced via a reductive amination process using pyridin-2-carbaldehyde and an appropriate amine.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates potent activity against various bacterial strains and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

These findings suggest that the compound may inhibit cell wall synthesis or disrupt membrane integrity in bacteria and fungi.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism appears to involve the inhibition of the NF-kB signaling pathway, which is crucial for the expression of inflammatory mediators.

Case Studies

  • In Vivo Efficacy in Animal Models
    A study investigated the efficacy of this compound in a murine model of acute inflammation induced by carrageenan. The results indicated a significant reduction in paw edema compared to controls, suggesting effective anti-inflammatory properties.
  • Toxicity Assessment
    Toxicity studies conducted on zebrafish embryos revealed that the compound exhibited low toxicity with an LC50 value greater than 100 µg/mL. This indicates a favorable safety profile for potential therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Bacterial Cell Wall Synthesis Inhibition: The benzothiazole ring system is known to interfere with bacterial cell wall biosynthesis.
  • Cytokine Production Modulation: The compound's ability to inhibit NF-kB suggests it could serve as a lead compound for developing anti-inflammatory drugs.

Q & A

Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

Answer:
The synthesis typically involves multi-step reactions, such as coupling a benzothiazole derivative with a substituted benzoyl chloride under basic conditions. Key steps include:

  • Amide bond formation : Reacting 4-chloro-1,3-benzothiazol-2-amine with 2,3-dimethoxybenzoyl chloride in pyridine or dichloromethane .
  • N-alkylation : Introducing the pyridin-2-ylmethyl group via nucleophilic substitution, often using K₂CO₃ as a base in DMF at 60–80°C .
    Critical factors:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
  • Catalysts : Palladium-based catalysts may improve coupling efficiency in challenging steps .
  • Temperature control : Exothermic reactions require gradual heating to avoid decomposition .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amide bond formation. Aromatic protons in the benzothiazole (δ 7.2–8.5 ppm) and pyridine (δ 8.0–8.8 ppm) regions are diagnostic .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected ~450–470 g/mol) and detects impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended) .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry; SHELX software refines hydrogen-bonding networks (e.g., N–H⋯N interactions) .

Advanced: How can researchers resolve discrepancies in optimal reaction conditions reported across studies?

Answer:
Contradictory reports (e.g., solvent selection or catalyst use) require systematic validation:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature) and identify robust conditions .
  • Mechanistic studies : Probe reaction pathways via intermediate isolation (e.g., LC-MS monitoring) .
  • Comparative yields : Replicate published protocols and compare yields/purity. For example, pyridine vs. DMF as solvents may favor different intermediates .

Advanced: What computational methods predict binding affinity, and how do docking results compare with experimental data?

Answer:

  • Molecular docking : Tools like AutoDock Vina or Schrödinger simulate interactions with targets (e.g., PFOR enzyme). The benzothiazole moiety often anchors to hydrophobic pockets .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with in vitro IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility .

Advanced: What strategies optimize multi-step synthesis to minimize side products?

Answer:

  • Stepwise purification : Isolate intermediates after each step via column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) to prevent unwanted substitutions .
  • In situ monitoring : Use TLC or inline IR spectroscopy to track reaction progress and quench before side reactions dominate .

Advanced: How do chloro and pyridinylmethyl substituents influence reactivity?

Answer:

  • Chloro group : Electron-withdrawing effect activates the benzothiazole ring for nucleophilic attack but may deactivate electrophilic substitutions .
  • Pyridinylmethyl group : Enhances solubility in polar solvents and participates in π-π stacking with biological targets .
  • Steric effects : Bulky substituents slow down reactions at the amide nitrogen, necessitating higher temperatures .

Basic: What are best practices for crystallization and SHELX-based structural refinement?

Answer:

  • Crystallization : Use slow evaporation from methanol/ethanol mixtures. Needle-like crystals often form in orthorhombic systems (space group P2₁2₁2₁) .
  • SHELX workflow :
    • Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small molecules.
    • Refinement : Apply riding models for H-atoms and anisotropic displacement parameters for heavy atoms .
    • Validation : Check R-factor (<5%) and electron density maps for missing peaks .

Advanced: How to identify unexpected by-products during synthesis?

Answer:

  • LC-MS/MS : Detect low-abundance impurities via fragmentation patterns (e.g., m/z 320 for dechlorinated by-products) .
  • 2D NMR : COSY and HSQC identify coupled spins in complex mixtures .
  • XRD : Resolve stereoisomers; compare unit cell parameters with databases .

Advanced: How to design experiments for metabolic stability assessment?

Answer:

  • In vitro models : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS at 0, 15, 30, 60 min .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates .
  • Metabolite ID : High-resolution MSⁿ identifies hydroxylation or demethylation products .

Basic: What biological targets are documented for related benzothiazole derivatives?

Answer:

  • Enzyme targets : PFOR (pyruvate:ferredoxin oxidoreductase) inhibition, critical in anaerobic pathogens .
  • Receptors : EGFR tyrosine kinase (anticancer) and 5-HT₃ (neurological) .
  • Cellular assays : Antiproliferative activity in MCF-7 (breast cancer) and antimicrobial screens (MIC ≤ 10 µg/mL) .

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